Cas no 4588-87-8 (Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-)
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- Chemical and Physical Properties
Names and Identifiers
-
- 4-Ethyl-L-phenylalanine methyl ester HCl
- methyl (2S)-2-amino-3-(4-ethylphenyl)propanoate;hydrochloride
- Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-
- 4588-87-8
-
- Inchi: 1S/C12H17NO2.ClH/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
- InChI Key: YHKXKHRGWYVELX-MERQFXBCSA-N
- SMILES: Cl.O(C)C([C@H](CC1C=CC(CC)=CC=1)N)=O
Computed Properties
- Exact Mass: 243.1026065g/mol
- Monoisotopic Mass: 243.1026065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01P3JR-5g |
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |
4588-87-8 | 97% | 5g |
$617.00 | 2024-05-02 | |
| Aaron | AR01P3S3-500mg |
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |
4588-87-8 | 97% | 500mg |
$163.00 | 2023-12-15 | |
| Aaron | AR01P3S3-1g |
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |
4588-87-8 | 97% | 1g |
$240.00 | 2023-12-15 | |
| 1PlusChem | 1P01P3JR-500mg |
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |
4588-87-8 | 97% | 500mg |
$149.00 | 2024-05-02 | |
| 1PlusChem | 1P01P3JR-1g |
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |
4588-87-8 | 97% | 1g |
$213.00 | 2024-05-02 |
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-
Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound with the CAS number 4588-87-8, known as Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, belonging to the class of amino acid derivatives, has garnered attention due to its unique structural properties and potential applications in various biological and therapeutic contexts.
In recent years, the study of amino acid derivatives has seen remarkable advancements, particularly in understanding their role in biochemical pathways and their potential as intermediates in drug synthesis. The structural motif of Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- includes a phenyl ring substituted with an ethyl group at the para position, which contributes to its distinct chemical behavior and reactivity. This feature makes it a valuable candidate for further investigation in medicinal chemistry.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. The L-enantiomer specification indicates that the compound is optically active and specifically refers to the levorotatory form of the molecule. This chirality is crucial in pharmaceutical applications, as many drugs exhibit enantioselective properties that can significantly influence their efficacy and safety profiles.
Recent research has highlighted the importance of amino acid derivatives in the development of novel therapeutic agents. For instance, studies have demonstrated that certain amino acid-based compounds can act as modulators of enzyme activity and receptor binding. The presence of the phenyl ring in Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- suggests potential interactions with biological targets such as enzymes and receptors, which could be exploited for therapeutic purposes.
One notable area of research involves the use of amino acid derivatives as scaffolds for drug design. The structural flexibility of these compounds allows for modifications that can enhance their binding affinity to specific biological targets. For example, modifications at the side chain position can lead to improved pharmacokinetic properties and reduced toxicity. The ethylphenyl group in this compound provides a unique handle for further chemical manipulation, enabling the synthesis of derivative molecules with tailored biological activities.
In addition to its potential as a drug scaffold, Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- has been explored in the context of biochemical research. Its ability to interact with various biological molecules makes it a useful tool for studying enzyme mechanisms and metabolic pathways. Researchers have utilized this compound to investigate the role of specific amino acid residues in protein function and to develop inhibitors targeting key enzymes involved in disease pathways.
The pharmaceutical industry has also shown interest in this compound due to its structural features. The combination of an amino acid backbone with a phenyl ring substitution offers a promising starting point for developing new drugs with improved efficacy and selectivity. Several ongoing studies are focused on exploring the pharmacological properties of derivatives derived from this compound, aiming to identify novel therapeutic candidates for various diseases.
The synthesis of Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. These techniques include catalytic hydrogenation, protecting group strategies, and chiral resolution methods. The development of efficient synthetic routes is crucial for large-scale production and further exploration of this compound's potential applications.
The analytical characterization of this compound is another critical aspect of its study. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been utilized to elucidate its structure and confirm its identity. These techniques provide detailed information about the molecular structure and conformational preferences of the compound, which are essential for understanding its biological behavior.
In conclusion,Alanine,3-( p - ethylphenyl ) - ,methyl ester,hydrochloride,L- , with CAS number 4588-87-8, represents a fascinating molecule with significant potential in both chemical research and pharmaceutical development。 Its unique structural features,including a phenyl ring substituted with an ethyl group,make it a valuable candidate for further investigation。 Ongoing research continues to uncover new applications and therapeutic possibilities,underscoring the importance of this compound in modern scientific endeavors。
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